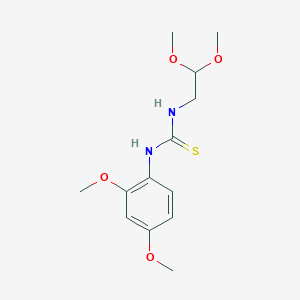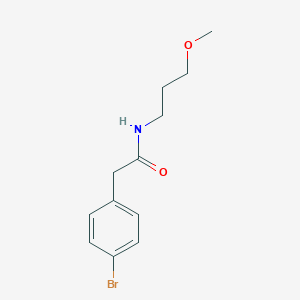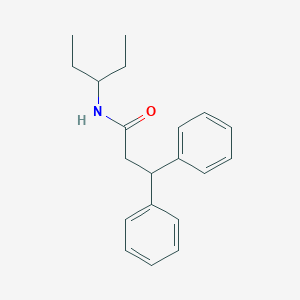
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that belongs to the class of thioureas. It has been extensively studied in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea in lab experiments is its potential as a chemotherapeutic agent. It has also been found to be relatively non-toxic to normal cells. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea involves the reaction between 2,4-dimethoxybenzaldehyde and ethyl carbamate in the presence of thiourea. The reaction is carried out in ethanol under reflux conditions for several hours, and the resulting product is purified by recrystallization.
科学的研究の応用
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its anti-inflammatory and anti-oxidant properties.
特性
製品名 |
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea |
|---|---|
分子式 |
C13H20N2O4S |
分子量 |
300.38 g/mol |
IUPAC名 |
1-(2,2-dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-9-5-6-10(11(7-9)17-2)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
InChIキー |
GKFXYLOYEBOORN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC(OC)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)

![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)

